2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-3-methoxyquinoxaline
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Overview
Description
2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-3-methoxyquinoxaline is a complex organic compound that features a quinoxaline core substituted with a methoxy group and a piperazine ring linked to a benzo[d][1,3]dioxole moiety
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with dopamine receptors, specifically d2 and d3 receptors .
Mode of Action
2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-methoxyquinoxaline, like other dopamine agonists, is believed to stimulate dopamine receptors, particularly D2 and D3 receptors in the brain . This stimulation can lead to various physiological changes, depending on the specific pathways involved.
Biochemical Pathways
They can also influence hormonal regulation via the hypothalamic-pituitary axis .
Pharmacokinetics
Similar compounds are known to be rapidly absorbed after oral administration, with a tmax of around 1 hour . The half-life (t1/2) is reported to be between 1.7 and 6.9 hours .
Result of Action
Dopamine agonists generally work by mimicking the action of dopamine, a neurotransmitter that plays a crucial role in motor control, reward, and hormonal regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-3-methoxyquinoxaline typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of piperazine with benzo[d][1,3]dioxole-5-carbaldehyde in the presence of a suitable base such as triethylamine in isopropyl alcohol at elevated temperatures (20-50°C) to form the piperazine intermediate.
Quinoxaline Core Formation: The piperazine intermediate is then reacted with 3-methoxyquinoxaline under reflux conditions in a suitable solvent like xylene.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-3-methoxyquinoxaline can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group on the quinoxaline ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinoxaline-2,3-dione derivatives.
Reduction: Formation of 2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-hydroxyquinoxaline.
Substitution: Formation of various substituted quinoxaline derivatives depending on the nucleophile used.
Scientific Research Applications
2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-3-methoxyquinoxaline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding.
Comparison with Similar Compounds
Similar Compounds
Piribedil: A dopamine agonist with a similar piperazine and benzo[d][1,3]dioxole structure.
Trivastal: Another compound with a similar core structure used in the treatment of Parkinson’s disease.
Uniqueness
2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-3-methoxyquinoxaline is unique due to its specific substitution pattern on the quinoxaline ring, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-methoxyquinoxaline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-26-21-20(22-16-4-2-3-5-17(16)23-21)25-10-8-24(9-11-25)13-15-6-7-18-19(12-15)28-14-27-18/h2-7,12H,8-11,13-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTJWLSARKRXIC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=CC=CC=C2N=C1N3CCN(CC3)CC4=CC5=C(C=C4)OCO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801326384 |
Source
|
Record name | 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-methoxyquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801326384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49648179 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
879566-08-2 |
Source
|
Record name | 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-methoxyquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801326384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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